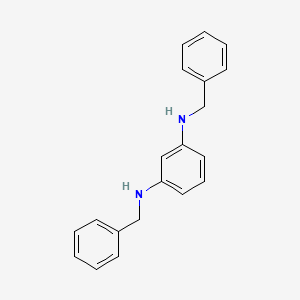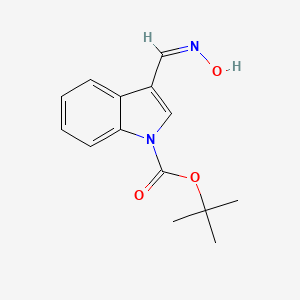
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane, also known as 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane, is an organic compound of the boron family. It is a white crystalline solid with a molecular formula of C14H14Cl2BNO2. The compound has a wide range of applications in the scientific research field, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has been used in scientific research in various fields. It has been used as a starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, small molecules, and polymers. It has also been used as a catalyst in organic synthesis and as a reagent for the preparation of organic compounds. Additionally, it has been used as a catalyst for the synthesis of polymers and as an inhibitor of enzyme activity.
Mécanisme D'action
The mechanism of action of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is not fully understood. However, it is believed to act as a Lewis acid, which can form complexes with electron-rich molecules such as amines and alcohols. This can lead to the formation of stable complexes, which can then be used as catalysts in organic reactions. Additionally, it has been suggested that the compound can act as a nucleophile, which can react with electrophilic substrates, leading to the formation of products.
Biochemical and Physiological Effects
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, it has been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are pro-inflammatory molecules that are involved in the development of asthma and other allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has several advantages and limitations for lab experiments. One of the main advantages of using this compound is its high purity, which allows for the synthesis of a wide range of compounds with precise control over the reaction conditions. Additionally, the compound is relatively stable, allowing it to be stored for extended periods of time without significant degradation. On the other hand, the compound is relatively expensive, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane. One potential direction is to further study its potential biochemical and physiological effects, with a focus on its ability to inhibit the growth of certain types of bacteria. Additionally, further research could be conducted into its potential applications as a catalyst in organic synthesis and as an inhibitor of enzyme activity. Finally, further research could be conducted into the potential use of this compound as a starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, small molecules, and polymers.
Méthodes De Synthèse
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane can be synthesized through a reaction between 4-chlorobenzaldehyde and 2-amino-4-bromobutyric acid. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 60°C for 6 hours. The product is then isolated and purified by recrystallization from ethanol. This method of synthesis has been reported to yield a product of high purity (98%).
Propriétés
IUPAC Name |
6-butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BCl2NO2/c1-2-3-7-18-8-10-19-15(20-11-9-18)12-5-4-6-13(16)14(12)17/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLQIUZMSDFBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)





![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)